N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
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Overview
Description
N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines
Mechanism of Action
Target of action
Pyrido[2,3-d]pyrimidines are a class of compounds that have been found to exhibit a broad spectrum of biological activities . The specific targets of “N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some pyrido[2,3-d]pyrimidines have been found to inhibit protein tyrosine kinases , which could lead to a decrease in cell proliferation.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound inhibits protein tyrosine kinases, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure and functional groups. For example, the presence of the morpholino group could potentially affect the compound’s solubility and absorption .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits protein tyrosine kinases, it could lead to a decrease in cell proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the reaction of 5-acetyl-4-aminopyrimidines with morpholine under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). The resulting intermediate is then subjected to further reactions to introduce the ethyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other heterocyclic compounds. Its structural complexity allows for the exploration of new synthetic pathways and the development of novel chemical entities.
Biology: N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide has shown potential in biological studies, particularly in the modulation of biological targets. Its interactions with enzymes and receptors can provide insights into cellular processes and signaling pathways.
Medicine: In the field of medicine, this compound has been investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties, making it a candidate for drug development.
Industry: The compound's unique properties make it suitable for various industrial applications, including the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one
Pyrido[2,3-d]pyrimidin-7-one
Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness: N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and its involvement in various biological processes make it distinct from other similar compounds.
Properties
IUPAC Name |
N-ethyl-2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-2-15-14(20)19-5-3-4-11-10-16-13(17-12(11)19)18-6-8-21-9-7-18/h10H,2-9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZHNOWOZQVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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